Calcium Antagonist Potency: Direct Head-to-Head IC₅₀ Comparison with Nifedipine in Guinea-Pig Ileal Longitudinal Smooth Muscle
In a direct head-to-head pharmacological evaluation, compound 3h (the target diethyl 3-chlorophenyl DHP) exhibited an IC₅₀ of 1.59 × 10⁻¹⁰ M (0.159 nM) for inhibition of high K⁺-induced contraction in guinea-pig ileal longitudinal smooth muscle, compared with nifedipine at 6.01 × 10⁻¹⁰ M (0.601 nM) measured under identical experimental conditions [1]. This represents an approximately 3.8-fold greater calcium antagonist potency. The assay employed K⁺-depolarized (80 mM) guinea-pig ileal longitudinal smooth muscle, with IC₅₀ values determined graphically from dose–response curves in triplicate [1]. Among the entire 25-compound series (symmetrical 3a–k and asymmetrical 6a–n), 3h was the most active compound, surpassing not only nifedipine but all other ester variants including the dimethyl (3g), diisopropyl (3i), diisobutyl (3j), and bis(2-methoxyethyl) (3k) congeners [1].
| Evidence Dimension | Calcium antagonist potency (IC₅₀) in high K⁺-depolarized guinea-pig ileal longitudinal smooth muscle |
|---|---|
| Target Compound Data | IC₅₀ = 1.59 × 10⁻¹⁰ M (0.159 nM) for compound 3h |
| Comparator Or Baseline | Nifedipine IC₅₀ = 6.01 × 10⁻¹⁰ M (0.601 nM); dimethyl analog 3g IC₅₀ = 4.88 × 10⁻¹⁰ M; diisopropyl analog 3i IC₅₀ = 4.10 × 10⁻¹⁰ M; benzyl analog 3f IC₅₀ = 8.57 × 10⁻¹⁰ M |
| Quantified Difference | 3h is ~3.8-fold more potent than nifedipine; ~3.1-fold more potent than dimethyl analog 3g; ~2.6-fold more potent than diisopropyl analog 3i; ~5.4-fold more potent than benzyl analog 3f |
| Conditions | High K⁺ (80 mM)-induced contraction of guinea-pig ileal longitudinal smooth muscle (GPILSM); triplicate experiments; IC₅₀ ± S.E.M. determined graphically via GraphPad Prism V6.01; p = 0.000 (one-way ANOVA) |
Why This Matters
For calcium channel pharmacology and DHP structure–activity relationship (SAR) studies, the ~3.8-fold greater potency of 3h versus the clinical reference standard nifedipine, demonstrated in the same assay system, makes it a superior tool compound for probing DHP receptor interactions and for benchmarking novel DHP-based calcium antagonists.
- [1] Zayed, S. E. M.; Aboul-Fadl, T.; Hussein, A. S.; et al. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Chem. Pharm. Bull. 2016, 64 (4), 297–304. Table 1, pp. 299–300. View Source
